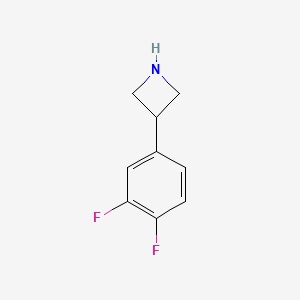

3-(3,4-Difluorophenyl)azetidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(3,4-Difluorophenyl)azetidine” is a chemical compound with the molecular formula C9H9F2N . It is also known as 3-[(3,4-difluorophenyl)methyl]azetidine hydrochloride . The compound has a molecular weight of 169.171 Da .

Synthesis Analysis

Azetidines are synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines .

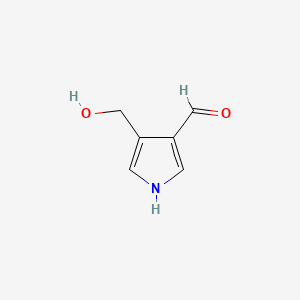

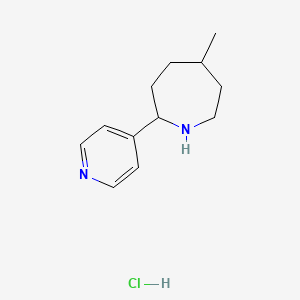

Molecular Structure Analysis

The molecular structure of “3-(3,4-Difluorophenyl)azetidine” consists of a four-membered azetidine ring with a 3,4-difluorophenyl group attached .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which makes them excellent candidates for ring-opening and expansion reactions .

Physical And Chemical Properties Analysis

“3-(3,4-Difluorophenyl)azetidine” is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .

科学的研究の応用

Synthesis and Functionalization

Azetidines, including 3-(3,4-difluorophenyl)azetidine, are valuable motifs in drug discovery due to their unique chemical space accessibility. They can be synthesized through various routes, including cycloadditions, nucleophilic additions, and ring-expansion reactions. These compounds exhibit remarkable reactivity towards electrophiles and nucleophiles, enabling the synthesis of a wide range of functionalized derivatives. For instance, azetidines are precursors to β-lactams, which are crucial for developing antibiotics and other biologically active compounds. Azetidin-2-ones, a closely related class, have shown applications as cholesterol absorption inhibitors and enzyme inhibitors, highlighting their versatility in medicinal chemistry (Singh, D’hooghe, & Kimpe, 2008).

Catalysis in Synthesis

The synthesis of 3,3-diarylazetidines demonstrates the utility of azetidines in accessing underexplored chemical spaces for drug discovery. A notable method involves the calcium(II)-catalyzed Friedel-Crafts reaction, showcasing the importance of the azetidine scaffold in facilitating the synthesis of complex, drug-like molecules. This process highlights the reactivity and functionalization potential of azetidines, making them valuable for constructing pharmacologically relevant structures (Denis et al., 2018).

Advances in Synthetic Strategies

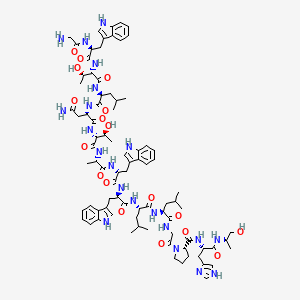

Recent advancements in the synthetic strategies of azetidines underscore their immense reactivity and potential in creating highly functionalized molecules. These strategies emphasize the versatility of azetidines as heterocyclic synthons in medicinal chemistry, showcasing their role in peptidomimetic, nucleic acid chemistry, and catalytic processes (Mehra, Lumb, Anand, & Kumar, 2017).

Antioxidant Activity of Derivatives

The investigation into the antioxidant potential of Schiff bases and azetidines derived from phenyl urea derivatives highlights the chemical diversity and biological relevance of the azetidine scaffold. These compounds display moderate to significant antioxidant effects, contributing to the understanding of azetidines and their derivatives in medicinal chemistry (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Safety And Hazards

将来の方向性

Azetidines are prevalent structural motifs found in various biologically active compounds. Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore their synthetic use .

特性

IUPAC Name |

3-(3,4-difluorophenyl)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N/c10-8-2-1-6(3-9(8)11)7-4-12-5-7/h1-3,7,12H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUZNOLGWDTJKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747626 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Difluorophenyl)azetidine | |

CAS RN |

1203797-46-9 |

Source

|

| Record name | 3-(3,4-Difluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(Acetyloxy)benzoyl]oxy]benzoic Acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl Ester](/img/structure/B584607.png)

![2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584608.png)

![2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid](/img/structure/B584611.png)

![Sodium 5-{[4-chloro-6-(4-methyl-2-sulfoanilino)-1,3,5-triazin-2-yl]amino}-3-[2-(4,5-dimethyl-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonate (2/1)](/img/structure/B584612.png)

![1-[(E)-(3-Pentyl-1H-inden-1-ylidene)methyl]naphthalene](/img/structure/B584618.png)